(2S,4S,5R)-4-[1H-imidazol-2-ylmethyl(methyl)carbamoyl]-1-methyl-2-(2-methylpropyl)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S,5R)-4-[1H-imidazol-2-ylmethyl(methyl)carbamoyl]-1-methyl-2-(2-methylpropyl)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes an imidazole ring, a pyridine ring, and a pyrrolidine ring. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-4-[1H-imidazol-2-ylmethyl(methyl)carbamoyl]-1-methyl-2-(2-methylpropyl)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the imidazole and pyridine rings, and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of protecting groups, selective functionalization, and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-4-[1H-imidazol-2-ylmethyl(methyl)carbamoyl]-1-methyl-2-(2-methylpropyl)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S,5R)-4-[1H-imidazol-2-ylmethyl(methyl)carbamoyl]-1-methyl-2-(2-methylpropyl)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases due to its ability to modulate biological pathways.
Industry
In industry, this compound can be used in the development of new materials, catalysts, and other chemical products. Its unique properties make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-4-[1H-imidazol-2-ylmethyl(methyl)carbamoyl]-1-methyl-2-(2-methylpropyl)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, imidazole-containing compounds, and pyridine-based molecules. Examples include:
- (2S,4S,5R)-4-[1H-imidazol-2-ylmethyl]-1-methyl-2-(2-methylpropyl)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid
- (2S,4S,5R)-4-[1H-imidazol-2-ylmethyl(methyl)carbamoyl]-1-methyl-2-(2-methylpropyl)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid analogs
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure gives it distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(2S,4S,5R)-4-[1H-imidazol-2-ylmethyl(methyl)carbamoyl]-1-methyl-2-(2-methylpropyl)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-14(2)10-21(20(28)29)11-16(18(26(21)4)15-6-5-7-22-12-15)19(27)25(3)13-17-23-8-9-24-17/h5-9,12,14,16,18H,10-11,13H2,1-4H3,(H,23,24)(H,28,29)/t16-,18-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAUBPCHJOIMIE-MDKPJZGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CC(C(N1C)C2=CN=CC=C2)C(=O)N(C)CC3=NC=CN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@]1(C[C@@H]([C@@H](N1C)C2=CN=CC=C2)C(=O)N(C)CC3=NC=CN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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